Buparlisib - 1202777-78-3

Buparlisib

Catalog Number: EVT-1216105
CAS Number: 1202777-78-3
Molecular Formula: C18H21F3N6O2
Molecular Weight: 410.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Buparlisib is an orally bioavailable specific oral inhibitor of the pan-class I phosphatidylinositol 3-kinase (PI3K) family of lipid kinases with potential antineoplastic activity. Buparlisib specifically inhibits class I PI3K in the PI3K/AKT kinase (or protein kinase B) signaling pathway in an ATP-competitive manner, thereby inhibiting the production of the secondary messenger phosphatidylinositol-3,4,5-trisphosphate and activation of the PI3K signaling pathway. This may result in inhibition of tumor cell growth and survival in susceptible tumor cell populations. Activation of the PI3K signaling pathway is frequently associated with tumorigenesis. Dysregulated PI3K signaling may contribute to tumor resistance to a variety of antineoplastic agents.
Buparlisib has been used in trials studying the treatment and basic science of Lymphoma, Metastases, Lung Cancer, Solid Tumors, and Breast Cancer, among others.
BKM120 is an aminopyridine that is 4-(trifluoromethyl)pyridin-2-amine substituted at position 5 by a 2,6-di(morpholin-4-yl)pyrimidin-4-y group. A selective PI3K inhibitor with anti-tumour properties. It has a role as an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor and an antineoplastic agent. It is a member of morpholines, an aminopyrimidine, an aminopyridine and an organofluorine compound.
Source and Classification

Buparlisib is classified as a pan-class I phosphatidylinositol 3-kinase inhibitor. It is derived from research conducted by Novartis Pharma and has undergone various clinical trials to assess its efficacy and safety in treating advanced solid tumors . The compound has been evaluated in multiple phases of clinical studies, including Phase I and Phase II trials, focusing on its effects in conditions such as triple-negative breast cancer and HER2-positive breast cancer .

Synthesis Analysis

The synthesis of buparlisib involves several steps that can be performed using various methods. A notable synthesis pathway includes:

  1. Step 1: Reacting a compound of formula 2 with a compound of formula 3 in dichloromethane as a solvent, in the presence of triethanolamine as a base.
  2. Step 2: Further reactions involving other compounds (6 and 5) to yield buparlisib.

Key technical details include maintaining specific temperatures during reactions (around -5°C to room temperature) and the use of dichloromethane as a solvent for optimal reaction conditions .

Molecular Structure Analysis

Buparlisib's molecular structure can be represented by the following chemical formula:

C14H16F3N5O2\text{C}_{14}\text{H}_{16}\text{F}_{3}\text{N}_{5}\text{O}_{2}

Structural Data

  • Molecular Weight: Approximately 335.31 g/mol.
  • Structural Features: The compound contains a trifluoromethyl group and a morpholinopyrimidine moiety, which are critical for its biological activity.
Chemical Reactions Analysis

Buparlisib undergoes various chemical reactions during its synthesis, primarily involving nucleophilic substitutions and coupling reactions. The following reactions are notable:

  1. Nucleophilic Substitution: The reaction between morpholine derivatives and other reactants to form the morpholinopyrimidine structure.
  2. Coupling Reactions: Involves combining different intermediates under controlled conditions to produce the final buparlisib compound.

These reactions are typically conducted under specific temperature controls to ensure high yields and purity .

Mechanism of Action

Buparlisib acts by inhibiting the phosphatidylinositol 3-kinase pathway, which is crucial for cell growth and survival. By blocking this pathway, buparlisib effectively reduces the activation of downstream signaling proteins such as Akt. This inhibition leads to decreased cell proliferation and increased apoptosis in tumor cells.

Process Data

  • Targeted Isoforms: All four isoforms of class I phosphatidylinositol 3-kinase.
  • Effects on Tumor Cells: Induces apoptosis and inhibits proliferation in various tumor cell lines .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under recommended storage conditions.
  • Reactivity: Reacts with strong bases during synthesis; care must be taken to avoid unwanted side reactions.

Relevant data from studies indicate that buparlisib maintains its structural integrity under physiological conditions while effectively engaging its target pathways .

Applications

Buparlisib is primarily investigated for its anticancer properties. It has shown promise in clinical settings for treating:

  • Solid Tumors: Such as breast cancer (both triple-negative and HER2-positive).
  • Hematological Malignancies: Including various forms of leukemia and lymphoma.

Research continues into its potential combination therapies with other agents to enhance efficacy against resistant cancer types .

Properties

CAS Number

1202777-78-3

Product Name

Buparlisib

IUPAC Name

5-(2,6-dimorpholin-4-ylpyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine

Molecular Formula

C18H21F3N6O2

Molecular Weight

410.4 g/mol

InChI

InChI=1S/C18H21F3N6O2/c19-18(20,21)13-9-15(22)23-11-12(13)14-10-16(26-1-5-28-6-2-26)25-17(24-14)27-3-7-29-8-4-27/h9-11H,1-8H2,(H2,22,23)

InChI Key

CWHUFRVAEUJCEF-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=NC(=C2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4

Synonyms

BKM120
buparlisib
NVP-BKM120

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.